molecular formula C7H7BrN2 B2998132 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile CAS No. 1308384-54-4

4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2998132
CAS No.: 1308384-54-4
M. Wt: 199.051
InChI Key: COCIJLTUNLCFQZ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile is a halogenated heterocyclic compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 g/mol . This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-ethyl-1H-pyrrole-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyrrole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the nitrile group enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-bromo-1-ethylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-2-10-5-6(8)3-7(10)4-9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIJLTUNLCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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